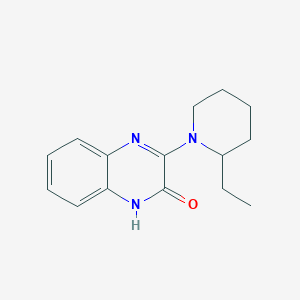

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKJNQWBCMRXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

Synthesis of 3-Chloroquinoxalin-2(1H)-one

Quinoxalin-2(1H)-one is treated with POCl₃ under reflux to yield 3-chloro-2(1H)-quinoxalinone.

Example :

$$

\text{Quinoxalin-2(1H)-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{3-Chloroquinoxalin-2(1H)-one} + \text{HCl} \quad

$$

Substitution with 2-Ethylpiperidine

The chloro intermediate reacts with 2-ethylpiperidine in the presence of a base (e.g., triethylamine or K₂CO₃) via SNAr mechanism.

Procedure :

- Combine 3-chloroquinoxalin-2(1H)-one (1 equiv), 2-ethylpiperidine (1.2 equiv), and Et₃N (2 equiv) in DMF.

- Heat at 80°C for 12–24 h.

- Isolate via column chromatography (hexane/EtOAc).

Mechanistic Insight :

The electron-withdrawing carbonyl group activates position 3 for nucleophilic attack. Steric hindrance from the ethyl group on piperidine may necessitate prolonged reaction times.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromoquinoxalin-2(1H)-one and 2-ethylpiperidine achieves C–N bond formation.

Optimized Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene, 110°C, 24 h.

Yield : ~65–75% (theorized based on analogous reactions).

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

Cyclocondensation of Diamines

Two-Step Synthesis via o-Phenylenediamine

- Formation of Quinoxalinone Core :

React o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. - Introduction of 2-Ethylpiperidine :

Treat the dihydroquinoxaline with 2-ethylpiperidine-1-carbonyl chloride under basic conditions, followed by dehydrogenation.

Limitations : Low regioselectivity and competing side reactions reduce yields.

Analytical Validation

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70 | 12–24 | Moderate | High |

| Buchwald-Hartwig | 65–75 | 24 | Low | Moderate |

| Cyclocondensation | 40–50 | 48 | High | Low |

Key Trade-offs : Transition metal methods offer higher yields but involve expensive catalysts. Nucleophilic substitution is cost-effective but requires activated intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been investigated for its pharmacological properties, particularly as an enzyme inhibitor and receptor modulator. It has shown promise in:

- Anticancer Activity : Research indicates that quinoxaline derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from quinoxalinones have demonstrated significant activity against colorectal cancer cells by targeting multiple molecular pathways, including tubulin polymerization and protein kinases .

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like COX-2 and LDHA, which are critical in inflammatory responses and cancer metabolism respectively. Structure–activity relationship (SAR) studies have elucidated how different substituents affect these inhibitory activities .

2. Antimicrobial Properties

Quinoxaline derivatives, including this compound, have been tested for antibacterial properties. Studies have shown that certain modifications can enhance their effectiveness against various bacterial strains, making them potential candidates for new antimicrobial agents .

3. Material Science

The unique electronic properties of the quinoxaline core make it suitable for applications in material science. Its derivatives are being explored for use in organic electronics due to their photophysical properties which can be tailored through chemical modifications .

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinoxaline derivatives and tested their anticancer properties against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range (1.9–7.52 μg/mL), highlighting the potential of these derivatives for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on the inhibition of COX-2 and LDHA, various quinoxaline derivatives were synthesized and their activities evaluated. The findings suggested that specific modifications to the quinoxaline structure significantly enhanced inhibitory potency, indicating a promising avenue for developing new anti-inflammatory drugs .

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-2(1H)-one derivatives vary widely in substituents at the C3 and N1 positions. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and biological activity.

Structure-Activity Relationships (SAR)

- Lipophilicity and Steric Effects : Bulky substituents like 2-ethylpiperidine may enhance bioavailability by increasing membrane penetration, as seen in cyclohexylmethyl- and naphthylmethyl-substituted derivatives .

- Electron-Withdrawing Groups : Nitro- and trifluoromethyl-substituted styryl derivatives (e.g., compound 4y) showed enhanced antifungal activity due to increased electrophilicity .

- Heterocyclic Moieties : Pyrazole and benzimidazole substituents improved antimicrobial potency, likely through hydrogen bonding with microbial targets .

Key Research Findings and Data Tables

Table 1. Representative Quinoxalin-2(1H)-one Derivatives and Their Activities

Biological Activity

The compound 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound is noted for its antimicrobial , antiviral , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Key Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |

| Antiviral | Inhibits viral replication, showing potential against HIV-1 and other viruses. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially useful in treating chronic inflammation. |

| Anticancer | Inhibits cell proliferation in various cancer types by targeting specific receptors and kinases. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs), which are crucial in cancer progression and inflammation .

- Receptor Modulation : It modulates the activity of growth factor receptors like Platelet-Derived Growth Factor Receptors (PDGFR), affecting cell cycle regulation and promoting apoptosis in cancer cells .

- Radical Scavenging : The compound can act as an electron acceptor, potentially neutralizing reactive oxygen species (ROS) that contribute to oxidative stress in cells .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of quinoxaline derivatives, including this compound:

- Antitumor Activity : A study demonstrated that quinoxalinones inhibited PDGFR activity, leading to reduced proliferation of cancer cells . The compound's ability to induce apoptosis via CDK inhibition was also noted.

- Antiviral Properties : Research indicated that quinoxaline derivatives exhibit significant inhibition of HIV-1 replication by targeting viral enzymes . This positions the compound as a candidate for further antiviral drug development.

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives, this compound shows unique substitution patterns that enhance its biological efficacy:

| Compound Type | Notable Activities |

|---|---|

| 2-(Pyridin-2-yl)pyrimidine | Antifibrotic, antitumor |

| Benzimidazole derivatives | Antimicrobial, antiviral |

| Quinoxaline derivatives | Anticancer, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-substituted quinoxalin-2(1H)-ones, and how are they optimized for yield and purity?

- Methodology :

- Nucleophilic substitution : Reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with electrophiles like phthalic anhydride or aromatic aldehydes yields Schiff bases, semicarbazides, and imides. Cyclization using chloroacetic acid or acetic anhydride produces oxadiazolinyl derivatives .

- Microwave-assisted synthesis : Microwave irradiation accelerates the formation of hydrazone derivatives, reducing reaction times from hours to minutes while maintaining yields (e.g., 3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one) .

- Optimization : Adjusting solvent systems (e.g., acetonitrile or DMF) and catalysts (e.g., K₂S₂O₈) improves yields. For example, K₂S₂O₈-mediated C-3 arylation achieves 72–73% yields in metal-free conditions .

Q. Which spectroscopic techniques are critical for characterizing 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one and its derivatives?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, allyl and propargyl groups at N-1 show distinct δ 4.5–5.5 ppm shifts .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for 3-(3-nitrophenyl) derivatives) .

- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., phenyl substituents twisted 19.3°–30.4° relative to the quinoxaline core) .

Q. How is in vitro antibacterial activity evaluated for quinoxalinone derivatives, and what are key reference standards?

- Methodology :

- Agar dilution assays : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ofloxacin is used as a reference (MIC ≤ 1 µg/mL) .

- Structure-activity trends : Electron-withdrawing groups (e.g., nitro) at C-3 enhance activity, while bulky N-1 substituents (e.g., naphthylmethyl) reduce permeability .

Advanced Research Questions

Q. How can C-3 functionalization of quinoxalin-2(1H)-ones be achieved via radical or photocatalytic methods?

- Methodology :

- Visible-light catalysis : CF₃SO₂Na and TBHP under Cu(I) catalysis enable trifluoroalkylation at C-3 via radical relay, forming N-oxide derivatives (e.g., 3-trifluoromethylated quinoxalinones) .

- Metal-free conditions : K₂S₂O₈ oxidizes phenylhydrazines to aryl radicals, enabling C-3 arylation with 72–90% yields .

Q. What strategies are used to resolve contradictions in biological activity data across quinoxalinone derivatives?

- Methodology :

- Comparative SAR analysis :

- Mechanistic studies : Enzymatic assays (e.g., aldose reductase inhibition) and molecular docking clarify target interactions .

Q. How are spirocyclic and fused-ring quinoxalinone derivatives synthesized, and what are their applications?

- Methodology :

- Acid-catalyzed rearrangements : React 3-(2-aminophenyl)quinoxalin-2(1H)-ones with ketones to form spiro-intermediates, which rearrange into benzimidazolones (e.g., 1-(1H-indazol-3-yl)-1H-benzimidazol-2(3H)-one) .

- Hinsberg-Körner reaction : Nitro group reduction in 3-(2-nitrobenzyl)quinoxalinones yields indole-fused systems for anticancer screening .

Q. What role do computational methods play in designing multifunctional quinoxalinone derivatives?

- Methodology :

- DFT calculations : Predict redox potentials and radical stability for photocatalytic reactions .

- Docking simulations : Identify key interactions (e.g., hydrogen bonding with ALR2’s Tyr48) to optimize antioxidant and enzyme-inhibitory activities .

Key Recommendations for Researchers

- Synthesis : Prioritize microwave or photocatalytic methods for time-sensitive projects.

- Characterization : Combine NMR with X-ray crystallography to resolve regiochemical ambiguities.

- Biological Testing : Use orthogonal assays (e.g., enzymatic + antimicrobial) to validate multitarget potential.

- Data Interpretation : Cross-reference SAR trends with computational models to reconcile conflicting activity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.